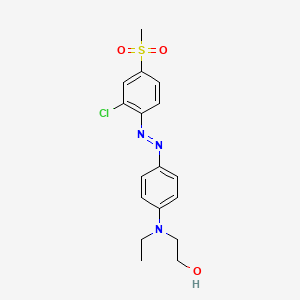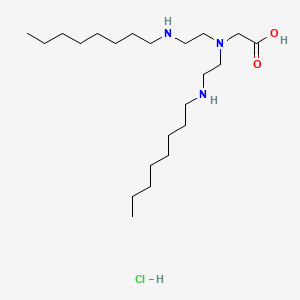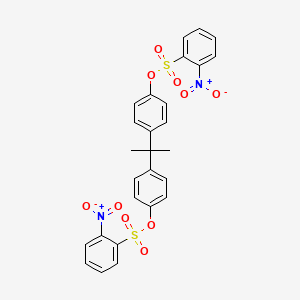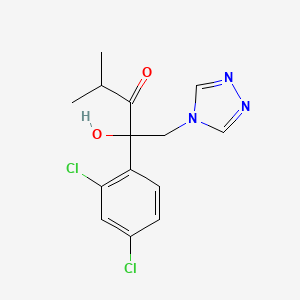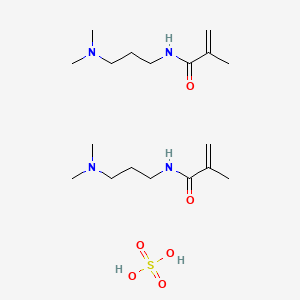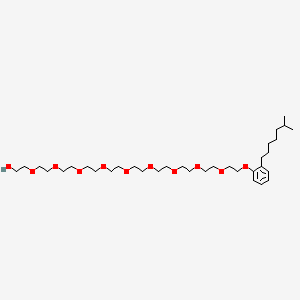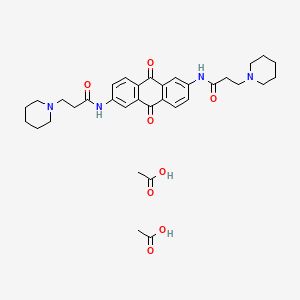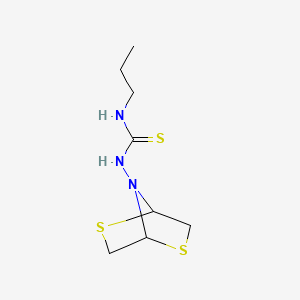
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene is an organic compound with the molecular formula C15H24 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with butyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene typically involves the hydrogenation of 1-butyl-4-methylnaphthalene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions are carefully controlled to ensure selective hydrogenation of the aromatic ring while preserving the butyl and methyl substituents.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to the complete saturation of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under high pressure.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Aplicaciones Científicas De Investigación
1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-4-methylnaphthalene: The non-hydrogenated precursor of 1-Butyl-1,2,3,4-tetrahydro-4-methylnaphthalene.
1-Butyl-1,2,3,4-tetrahydronaphthalene: A similar compound lacking the methyl group.
4-Methyl-1,2,3,4-tetrahydronaphthalene: A similar compound lacking the butyl group.
Uniqueness
This compound is unique due to the presence of both butyl and methyl substituents on the partially hydrogenated naphthalene ring. This combination of substituents and the hydrogenated ring structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85721-23-9 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1-butyl-4-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3 |
Clave InChI |
ZAPFTEJQJIGRNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


